chemical and physical properties of n-pentyl 3-methyl-2-butyl phthalate
chemical and physical properties of n-pentyl 3-methyl-2-butyl phthalate
An In-Depth Technical Guide to the Chemical and Physical Properties of n-Pentyl 3-Methyl-2-Butyl Phthalate
Introduction
Phthalate esters are a class of synthetic chemicals widely utilized as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] Their ubiquity in consumer products, from food packaging and medical devices to toys and cosmetics, has led to widespread human exposure.[1][2] Concerns over their potential as endocrine-disrupting chemicals have prompted regulatory bodies to restrict the use of certain phthalates.[1][3] This guide provides a comprehensive technical overview of the chemical and physical properties of a less common, asymmetric phthalate ester, n-pentyl 3-methyl-2-butyl phthalate. As a Senior Application Scientist, this document is structured to provide not just data, but also the scientific rationale behind the methodologies for its synthesis, characterization, and analysis.
Synthesis and Structural Elucidation
The synthesis of an asymmetric phthalate ester like n-pentyl 3-methyl-2-butyl phthalate requires a sequential esterification approach to minimize the formation of symmetric byproducts.
Synthesis Protocol: Sequential Esterification
The synthesis of n-pentyl 3-methyl-2-butyl phthalate would theoretically proceed in two main stages: the formation of a monoester intermediate followed by a second esterification.[4]
Step 1: Formation of the Monoester
-
To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add phthalic anhydride (1.0 equivalent) and the first alcohol, either n-pentanol or 3-methyl-2-butanol (1.0 equivalent), in a suitable solvent like toluene.
-
Heat the mixture to reflux. The reaction progress can be monitored by the consumption of phthalic anhydride. This initial monoesterification is typically rapid.[4]
Step 2: Formation of the Diester
-
After the formation of the monoester, allow the reaction mixture to cool slightly.
-
Add the second alcohol (1.2 equivalents) and a catalytic amount of a strong acid, such as sulfuric acid.
-
Resume heating to reflux and continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap.[4]
Purification
The crude product can be purified using vacuum distillation to separate the desired asymmetric phthalate from unreacted starting materials and symmetric diester byproducts. For higher purity, column chromatography on silica gel is recommended.[4]
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalate ring, typically in the range of 7.5-7.8 ppm.[5][6] The protons on the carbons adjacent to the ester oxygens will appear as multiplets further downfield. The aliphatic protons of the n-pentyl and 3-methyl-2-butyl groups will appear at higher field strengths.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups around 167-168 ppm.[5] The aromatic carbons will resonate in the 128-133 ppm region. The aliphatic carbons of the alcohol moieties will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of n-pentyl 3-methyl-2-butyl phthalate is expected to exhibit strong absorption bands characteristic of phthalate esters. A strong C=O stretching band for the ester carbonyl groups will be present around 1730 cm⁻¹. C-O stretching bands will appear in the 1280-1040 cm⁻¹ region. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹, and aliphatic C-H stretching will be seen just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification of phthalates. The electron ionization (EI) mass spectrum of a phthalate ester typically shows a characteristic base peak at m/z 149, which corresponds to the protonated phthalic anhydride fragment.[7][8] Other significant fragments would arise from the loss of the alkyl chains.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of n-pentyl 3-methyl-2-butyl phthalate and a structurally similar isomer, n-pentyl isopentyl phthalate.
| Property | n-Pentyl 3-Methyl-2-Butyl Phthalate (Predicted) | n-Pentyl Isopentyl Phthalate (Known) | Reference |
| Molecular Formula | C₁₉H₂₈O₄ | C₁₈H₂₆O₄ | [9] |
| Molecular Weight | 320.42 g/mol | 306.40 g/mol | [9][10] |
| Appearance | Colorless, viscous liquid | - | [11] |
| Boiling Point | > 340 °C (at atm. pressure) | - | [4] |
| Melting Point | < 25 °C | - | [11] |
| Water Solubility | Low | log10WS: -5.06 | [11][12] |
| logP (Octanol/Water Partition Coefficient) | High | 4.237 | [12] |
Analytical Methodologies
The accurate quantification of phthalates in various matrices is crucial for both quality control and regulatory compliance. Gas chromatography and high-performance liquid chromatography are the most common analytical techniques.[13]
Sample Preparation
Since phthalates are not chemically bound to polymer matrices, they can be extracted using a suitable solvent with the aid of sonication or heating.[14] For liquid samples, liquid-liquid extraction is commonly employed.
Protocol: Solid Sample Extraction
-
Finely divide the solid sample by cutting or grinding.[14]
-
Weigh a representative portion of the sample into a glass vial.
-
Add a known volume of an appropriate extraction solvent (e.g., hexane:acetone 1:1).[14]
-
Agitate the mixture using sonication or shaking, with gentle heating if necessary, to maximize the extraction of phthalates.[14]
-
The resulting extract can then be concentrated and analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of phthalates.[7][15]
Experimental Protocol: GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[16]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent, is typically used.[7]
-
Injector: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[17]
-
Oven Temperature Program: A temperature gradient is employed to separate the phthalates based on their boiling points. A typical program might start at 100°C, ramp to 280°C, and then hold.[4]
-
MS Detector: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for phthalate analysis, particularly for samples that are not amenable to GC.[1][19]
Experimental Protocol: HPLC Analysis
-
Instrument: HPLC system with a UV or MS detector.[1]
-
Column: A reversed-phase C18 column is commonly used for the separation of phthalates.[1][19]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[1]
-
Detection: UV detection is commonly performed at around 230 nm.[19][20] Mass spectrometric detection can provide higher selectivity and sensitivity.[21]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
Toxicological Considerations
Phthalates as a class have come under scrutiny for their potential to act as endocrine-disrupting chemicals.[3][22] Upon entering the body, phthalate diesters are rapidly metabolized to their corresponding monoesters, which are often considered the active metabolites.[22] These monoesters can interfere with the body's hormonal systems, potentially leading to developmental and reproductive issues.[2][23] While the toxicity of individual phthalates varies, it is the responsibility of researchers and manufacturers to ensure the safety of any new or less-studied phthalate ester.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and analysis of n-pentyl 3-methyl-2-butyl phthalate. By leveraging established scientific principles for the broader class of phthalate esters, this document offers valuable insights and detailed protocols for researchers and scientists. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data for this and other less common phthalate esters.
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